![molecular formula C9H11N3 B2969013 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1309430-81-6](/img/structure/B2969013.png)
4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane.
Cyclization: The intermediates undergo cyclization reactions to form the pyrrolopyrimidine core. This step often involves the use of formamidine acetate and alkali to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other substituents are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines with functional groups such as hydroxyl, carbonyl, amino, and halogen groups.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in developing kinase inhibitors like tofacitinib and ruxolitinib.
4-Aminopyrrolo[2,3-d]pyrimidine: Explored for its antitubercular activity.
Halogenated Pyrrolo[2,3-d]pyrimidines: These derivatives are studied for their enhanced potency and selectivity as kinase inhibitors.
Uniqueness
4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific isopropyl substitution, which can influence its binding affinity and selectivity towards certain kinases. This unique structural feature makes it a valuable compound in the design of targeted therapies.
Biologische Aktivität
4-Isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential inhibitor of various kinases involved in cancer and other diseases. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The primary mechanism of action for this compound involves its interaction with specific kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and subsequently modulating downstream signaling pathways. This inhibition can lead to reduced cell proliferation and the induction of apoptosis in cancer cells .
Kinase Inhibition
-
Cancer Therapy :
- The compound has been investigated as a scaffold for developing selective kinase inhibitors. It has shown promising results against various cancer cell lines by targeting key kinases such as EGFR, Her2, VEGFR2, and CDK2. For instance, one study reported that a derivative of this compound exhibited an IC50 value ranging from 40 to 204 nM against these kinases, which is comparable to established tyrosine kinase inhibitors like sunitinib (IC50 = 261 nM) .
-
Malaria Treatment :
- Research has also focused on its potential as an inhibitor against Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold demonstrated IC50 values between 0.210 and 0.589 µM against these targets, indicating their potential utility in malaria treatment .
Antiviral Activity
This compound and its derivatives have shown antiviral properties against flaviviruses such as Zika and dengue viruses. Selected compounds exhibited over 90% protection against dengue virus in vitro, suggesting a promising avenue for antiviral drug development .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, the compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS. Studies indicated that certain derivatives significantly reduced the expression levels of these enzymes, showcasing their potential in treating inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Inhibition of PAK4 :
Research Findings Summary
Study Focus | Key Findings | IC50 Values |
---|---|---|
Cancer Cell Lines | Compound 5k shows significant cytotoxicity | 40-204 nM |
Malaria Kinase Inhibition | Effective against PfCDPK4 and PfCDPK1 | 0.210–0.530 μM |
Antiviral Activity | High efficacy against Zika and dengue viruses | >90% protection |
Anti-inflammatory Activity | Reduced COX-2 and iNOS expression | Not specified |
PAK4 Inhibition | Induces apoptosis in MV4-11 cells | 2.7 nM |
Eigenschaften
IUPAC Name |
4-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(2)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZCLRTCFWQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=CNC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.